Journal Name:Heteroatom Chemistry
Journal ISSN:1042-7163
IF:1.48
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1098-1071
Year of Origin:1990
Publisher:Wiley-Blackwell
Number of Articles Per Year:64
Publishing Cycle:Bimonthly
OA or Not:Not
Boosting the capacity of MXene electrodes in neutral aqueous electrolytes
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.xcrp.2023.101507
The use of Ti3C2Tx (MXene) electrodes for energy storage applications is gaining momentum. Considering the low flammability, high safety, and low cost of neutral aqueous electrolyte solutions, significant efforts have been devoted to the utilization of MXenes in this environment. However, despite the high stability and the excellent rate capability of MXene electrodes in neutral aqueous electrolytes, their capacity remains insufficient, usually below 30 mAh/g. This work aims to benefit from the spontaneous oxidation of MXene materials under ambient conditions to produce TiO2-coated MXene flakes. By using concentrated lithium chloride solutions, an extended potential window is obtained, allowing reversible insertion of lithium ions into MXene flakes and titanium dioxide nanoparticles. This results in significant capacity enhancement in MXene electrodes (by more than 200%) without impeding the MXene capacitive activity or its mechanical integrity. The prepared electrode presents long-term stability and high rate capability.
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A microneedle-based delivery system for broad-protection seasonal influenza A DNA nanovaccines
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.xcrp.2023.101430
Seasonal influenza A viruses continue to pose a public health threat, and current vaccines are not sufficiently effective because of virus mutation. There is an urgent need to develop a broad-protection influenza A vaccine. Our team previously designed potential universal hemagglutinin (HA) sequences against seasonal influenza A H1N1 and H3N2 (mH1 and mH3, respectively) through a mosaic strategy. In this study, we construct DNA vaccines by linking the antigens mH1 and mH3 via internal ribosome entry sites and then wrap the DNA with the deoxycholic acid-modified polyetherimide to form DNA nanovaccines. A microneedle is used to deliver DNA nanovaccines, and the data show that better cellular and cross-reactivity and protective immunity are induced compared with the intramuscular injection method. These results suggest that microneedle-based delivery of DNA nanovaccines could be a promising platform for development of a broad-protection influenza vaccine.
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A method to prolong lithium-ion battery life during the full life cycle
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.xcrp.2023.101464
Extended lifetime of lithium-ion batteries decreases economic costs and environmental burdens in achieving sustainable development. Cycle life tests are conducted on 18650-type commercial batteries, exhibiting nonlinear and inconsistent degradation. The accelerated fade dispersion is proposed to be triggered by the evolution of an additional potential of the anode during cycling as measured vs. Li+/Li. A method to prolong the battery cycle lifetime is proposed, in which the lower cutoff voltage is raised to 3 V when the battery reaches a capacity degradation threshold. The results demonstrate a 38.1% increase in throughput at 70% of their beginning of life (BoL) capacity. The method is applied to two other types of lithium-ion batteries. A cycle lifetime extension of 16.7% and 33.7% is achieved at 70% of their BoL capacity, respectively. The proposed method enables lithium-ion batteries to provide long service time, cost savings, and environmental relief while facilitating suitable second-use applications.
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A noble-metal-free, nickel(II)-doped MgO/Al2O3 catalyst for highly selective photothermal coupling of methane to ethane
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.xcrp.2023.101478
Selective coupling of methane into high-value-added chemicals under mild conditions is a grand challenge since activation of the inert C–H bonds and inhibition of methane from over-oxidation are simultaneously required. Here, we report the fabrication of a noble-metal-free, Ni2+-doped MgO/Al2O3 photocatalyst where the Ni2+ ions are isomorphically doped into an MgO cell. By involving trace amounts of water, photothermal conversion of methane to ethane can be accomplished in a flow reactor with a high ethane production rate of 454.30 μmol g−1 h−1 and a superior selectivity of 97.8%. Detailed characterizations reveal that the electron-enriched oxygen species are the active sites in methane activation. The involved H2O repairs the oxygen defects generated during the reaction process and induces the reaction into the coupling conductive pathway, resulting in an increased catalytic stability and C2H6 selectivity.
Detail
Enantioselective reductive aryl-benzylation of alkenes by a nickel-titanium bimetallic system
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.xcrp.2023.101474
The direct use of alcohols as coupling partners via homolytic C–OH bond cleavage remains a formidable challenge but holds great opportunities to achieve useful transformations. In this context, the use of free alcohols as precursors of carbon radicals in nickel-catalyzed asymmetric dicarbofunctionalization of tethered olefins is highly desirable. Reported herein is an asymmetric reductive aryl-benzylation of alkenes using free benzyl alcohols mediated by a nickel-titanium bimetallic system. The reaction affords the corresponding chiral benzene-fused cyclic compounds including oxindoles, dihydrobenzofurans, tetralins, indane, and isochroman bearing an all-carbon quaternary stereocenter with up to 99% enantiomeric excess. The practical utilities of the protocol are demonstrated in the late-stage modification of some scaffolds in pharmaceuticals and natural products. This study shows that the key to success is the merging of titanium-mediated direct homolysis of alcoholic C–O bonds with nickel-catalyzed asymmetric olefin difunctionalization.
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Disordered configuration leads to decoupled conductivity and thermopower
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.xcrp.2023.101457
Advancements in thermoelectric performance are confronting challenges because of the coupling of thermoelectric properties. Therefore, it is crucial to design feasible strategies to disrupt this intrinsic coupling while concurrently optimizing the transport of both charge carriers and phonons. This study illustrates the potential of morphological disorder for thermoelectric decoupling by a graphene film (GF) with controllable morphology. A successful decoupling triggered by rising temperature leading to an increase in both the Seebeck coefficient (S) and the electrical conductivity (σ) has been achieved in crystalline GF by creating a disordered micromorphology (a-GF). Fundamentally, morphological disorder supports a temperature-controllable density of states (DOS) at the Fermi level (Ef) by adjusting the weak localization (WL) and the electron-electron interaction (EEI). Simultaneously, a temperature-independent thermal conductivity (k) was obtained in a-GF, attributed to defect phonon scattering rather than electron-phonon interaction. This research provides evidence for the beneficial impact of disordered morphology on thermoelectric decoupling and proposes a promising direction for the optimization of polycrystalline thermoelectric materials.
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Metal-sulfide photocatalysts for solar-fuel generation across the solar spectrum
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.xcrp.2023.101450
Metal sulfides have been widely used as photocatalysts in photocatalytic solar-fuel generation, owing to their low cost and proper band alignment. However, the efficiency and stability of this solar-driven reaction are limited by the low activity and high recombination rate of carriers, which originate from the intrinsic properties of metal sulfides. In the past few decades, many strategies have been proposed to enhance solar-fuel generation across the solar spectrum, such as building micro-nanostructures, doping with metal/nonmetal elements, constructing heterostructures, and introducing cationic/anionic vacancies. This review introduces the fundamental optical properties and preparation methods of metal sulfides. Subsequently, we discuss and summarize modification strategies to promote photocatalytic performance in line with the differences in the light-absorption range. Finally, associated challenges and perspectives for developing highly efficient metal-sulfide-based photocatalysts are investigated.
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Controllable shape deformation of an organic single crystal actuated by anisotropic thermal expansion
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.xcrp.2023.101451
Organic crystals demonstrating large thermal expansion effects are rarely reported. In particular, it is a challenge to effectively translate the expansion or contraction of crystal lattices to macroscopic crystal shape deformations, which are useful for the construction of high-precision microscale actuators and soft robotics. Here, we report a dynamic organic crystal based on a π-extended fluorenone derivative, 4-DTpFO, which, upon thermal stimulation, exhibits anisotropic lattice expansions along with a fully reversible crystal shape deformation. A molecular configuration change results in expansion with positive and negative thermal expansion coefficients of 410 × 10−6 K−1 and −403 × 10−6 K−1, respectively, in the temperature range of 350–440 K, before a second-order phase transition occurs. The applicability is demonstrated in a thermal microswitch. Such a significant but finely controllable thermomechanical change in an organic crystal promises advanced applications in diverse fields, including intelligent materials and ultrasensitive devices.
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Room temperature field-free switching of CoFeB/MgO heterostructure based on large-scale few-layer WTe2
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.xcrp.2023.101468
Spin-orbit-torque (SOT)-driven perpendicular magnetization switching has attracted great attention for designing energy-efficient, high-density, and thermal-stable storage devices. As field-free deterministic switching of perpendicular magnetization is not allowed in conventional heavy metals or topological insulators where spin polarization is limited to the in-plane direction, transition metal dichalcogenides (TMDs) emerge as current spin platforms due to their low-crystal symmetries. However, present studies using TMDs are restricted to mechanically exfoliated samples with micron sizes and to low-temperature operation, which impede their practical applications. Here, based on large-scale, chemical vapor deposition (CVD)-grown, few-layer WTe2 thin films, the field-free switching at room temperature of the CoFeB/MgO heterostructure with perpendicular magnetic anisotropy is experimentally realized owing to unconventional SOTs in WTe2. Furthermore, we employ micromagnetic simulations to explore magnetization dynamics in the out-of-plane polarized spin’s presence. This work paves the way for constructing all-electrical, low-power spintronic devices based on two-dimensional TMDs.
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Os(II)-catalyzed γ-C(sp3)–H amidation and meta-C(sp2)–H alkylation by fine-tuning the characteristics of in-situ-generated C–Os σ bonds
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.xcrp.2023.101423
Transition metal-catalyzed C–H functionalization has recently emerged as a powerful synthetic tool for accessing various value-added structural motifs. However, addressing the remote C–H activation including γ-C(sp3)–H and meta-C(sp2)–H versions is far less investigated and more challenging than that of ortho-C(sp2)–H activation. By fine-tuning the characteristics of the C–osmium (Os) σ bond in situ generated by the phenylpyridine scaffold-mediated ortho-C–H activation/C,N-bidentate coordination, either Os(II)-catalyzed intramolecular γ-C(sp3)–H amidation or intermolecular meta-C(sp2)–H alkylation has been realized in a highly efficient and chemo-/site-/region-selective manner. Through integrated experimental and computational mechanistic studies, the principle of the observed selectivity and two distinct reaction pathways, involving the Os(IV)-nitrenoid-mediated Os(II)-Os(IV)-Os(II) catalytic cycle and the Os(III)-radical-enabled Os(II)-Os(III)-Os(II) SET process, respectively, have been also clarified. Taken together, it provides an insightful reference benchmark for the future development of more wonderful C–H functionalizations mediated by transition metals, especially by less-explored Os.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.60 36 Science Citation Index Science Citation Index Expanded Not
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